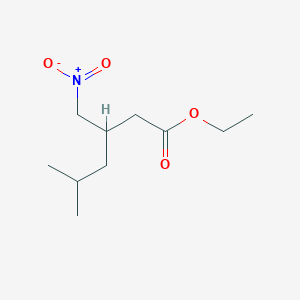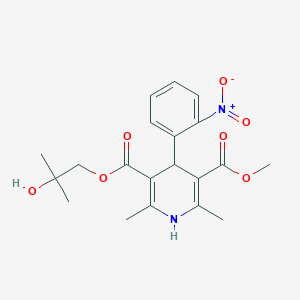
ラロキシフェン 4'-グルクロン酸抱合体
概要
説明
科学的研究の応用
Raloxifene 4’-Glucuronide has several scientific research applications, including:
作用機序
ラロキシフェン 4'-グルクロン酸抱合体は、IC50 値が 370 nM でエストロゲン受容体に結合することによって効果を発揮します . 組織の種類に応じて、アゴニスト効果とアンタゴニスト効果の両方を持つ選択的エストロゲン受容体モジュレーターとして作用します . 骨組織では、エストロゲンの効果を模倣し、骨密度を向上させ、骨折のリスクを軽減します . 乳房と子宮組織では、アンタゴニストとして作用し、癌のリスクを軽減します .
6. 類似化合物の比較
ラロキシフェン 4'-グルクロン酸抱合体は、ラロキシフェン-6-グルクロン酸抱合体やラロキシフェン-6,27-ジグルクロン酸抱合体などのラロキシフェンの他のグルクロン酸抱合代謝産物と比較できます . これらの化合物は、同様の代謝経路を共有しますが、グルクロン酸抱合部位と生物学的活性は異なります . ラロキシフェン 4'-グルクロン酸抱合体は、エストロゲン受容体に対する特異的な結合親和性と、血流中での優勢な存在のためにユニークです .
類似化合物:
- ラロキシフェン-6-グルクロン酸抱合体
- ラロキシフェン-6,27-ジグルクロン酸抱合体
- タモキシフェン (同様の代謝経路を持つ別の SERM)
ラロキシフェン 4'-グルクロン酸抱合体は、ラロキシフェンの薬物動態と薬力学において重要な役割を果たすため、臨床および研究環境の両方において重要な化合物です。
生化学分析
Biochemical Properties
Raloxifene 4’-Glucuronide is formed from Raloxifene via the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A8, and UGT1A10 . It binds to the estrogen receptor with an IC50 value of 370 nM .
Cellular Effects
Raloxifene 4’-Glucuronide inhibits the voltage-gated potassium channel Kv4.3 by 6.2 and 20.1% when used at concentrations of 10 and 30 µM, respectively . This suggests that Raloxifene 4’-Glucuronide may have an impact on cellular signaling pathways and cellular metabolism.
Molecular Mechanism
Raloxifene 4’-Glucuronide exerts its effects at the molecular level primarily through its interaction with the estrogen receptor . It also interacts with the voltage-gated potassium channel Kv4.3, suggesting a potential role in regulating cellular excitability .
Temporal Effects in Laboratory Settings
It is known that Raloxifene, the parent compound, is extensively metabolized to form Raloxifene 4’-Glucuronide .
Dosage Effects in Animal Models
The effects of Raloxifene 4’-Glucuronide at different dosages in animal models have not been extensively studied. Studies on Raloxifene, the parent compound, have shown age-dependent effects on its oral bioavailability in rats .
Metabolic Pathways
Raloxifene 4’-Glucuronide is a product of the glucuronidation of Raloxifene, a process mediated by the UGT isoforms UGT1A1, UGT1A8, and UGT1A10 .
Transport and Distribution
The transport and distribution of Raloxifene 4’-Glucuronide within cells and tissues likely involve various transport proteins. Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates like Raloxifene 4’-Glucuronide into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate their expulsion into bile, urine, and the intestinal lumen .
Subcellular Localization
Given its interactions with various transporters and receptors, it is likely to be found in multiple cellular compartments .
準備方法
合成経路と反応条件: ラロキシフェン 4'-グルクロン酸抱合体は、ラロキシフェンのグルクロン酸抱合によって合成されます。 このプロセスには、ウリジン 5'-二リン酸グルクロン酸転移酵素 (UGT)、特にアイソフォーム UGT1A1、UGT1A8、および UGT1A10 が関与します . この反応は、通常、これらの酵素が高度に発現している肝臓と腸で起こります .
工業的製造方法: ラロキシフェン 4'-グルクロン酸抱合体の工業的製造は、微生物変換によって実現できます。 ストレプトミセス属 NRRL 21489 は、ラロキシフェンをグルクロン酸抱合形に変換できる微生物として特定されています . この生体変換プロセスには、制御された環境での発酵、それに続く UV、LC/MS、および NMR 分光法などの技術を用いた精製と特性評価が含まれます .
化学反応の分析
反応の種類: ラロキシフェン 4'-グルクロン酸抱合体は、主に抱合反応、特にグルクロン酸抱合を受けます . 安定したグルクロン酸抱合体の構造により、酸化、還元、または置換反応は通常起こりません。
一般的な試薬と条件: グルクロン酸抱合プロセスには、コ基質としてウリジン 5'-二リン酸グルクロン酸 (UDPGA) と触媒として UGT 酵素を使用します . 反応条件には、生理学的条件を模倣するために適した pH (通常約 7.4) と温度 (37°C) が含まれます .
主な生成物: ラロキシフェンのグルクロン酸抱合の主な生成物は、ラロキシフェン 4'-グルクロン酸抱合体であり、ラロキシフェン-6-グルクロン酸抱合体などの他のマイナーなグルクロン酸抱合体も生成されます .
4. 科学研究への応用
ラロキシフェン 4'-グルクロン酸抱合体は、次のような科学研究にいくつかの応用があります。
類似化合物との比較
- Raloxifene-6-glucuronide
- Raloxifene-6,27-diglucuronide
- Tamoxifen (another SERM with similar metabolic pathways)
Raloxifene 4’-Glucuronide stands out due to its significant role in the pharmacokinetics and pharmacodynamics of raloxifene, making it a critical compound in both clinical and research settings.
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXYPEXOSLGZKH-WKRHDJAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312492 | |
| Record name | Raloxifene 4′-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182507-22-8 | |
| Record name | Raloxifene 4′-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182507-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raloxifene 4'-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182507228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Raloxifene 4′-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RALOXIFENE 4'-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ95WFT3LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)










